molecular formula C9H17N3 B13305467 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazol-4-amine

1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B13305467
M. Wt: 167.25 g/mol
InChI Key: ZVRQCSVNPQQPDJ-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the reaction of 3,5-dimethyl-1H-pyrazole with butan-2-ylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazole
  • 1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazol-4-ol
  • 1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazol-4-carboxylic acid

Uniqueness

1-(Butan-2-yl)-3,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

1-butan-2-yl-3,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H17N3/c1-5-6(2)12-8(4)9(10)7(3)11-12/h6H,5,10H2,1-4H3

InChI Key

ZVRQCSVNPQQPDJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(C(=N1)C)N)C

Origin of Product

United States

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